molecular formula C7H9ClN4O2 B1366861 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine CAS No. 890094-38-9

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Cat. No.: B1366861
CAS No.: 890094-38-9
M. Wt: 216.62 g/mol
InChI Key: XGDPRAOPHIPUTB-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a useful research compound. Its molecular formula is C7H9ClN4O2 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2/c1-4(2)10-6-5(12(13)14)3-9-7(8)11-6/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDPRAOPHIPUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225336
Record name 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine
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Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890094-38-9
Record name 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890094-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (CAS No. 890094-38-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The information presented herein is curated to support researchers and drug development professionals in understanding its synthesis, properties, and prospective applications, particularly in the development of targeted therapeutics.

Core Compound Identification and Properties

Chemical Name: 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine CAS Number: 890094-38-9 Molecular Formula: C₇H₉ClN₄O₂ Molecular Weight: 216.63 g/mol

Physicochemical Properties:

PropertyValueSource
AppearanceLight yellow to yellow solid
StorageInert atmosphere, 2-8°C[1]

Synthesis and Manufacturing

The synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is primarily achieved through the nucleophilic substitution of a dichlorinated pyrimidine precursor. The most direct and commonly referenced method involves the reaction of 2,4-dichloro-5-nitropyrimidine with isopropylamine.[2]

Detailed Synthesis Protocol

This protocol is adapted from established methodologies found in chemical literature and patents.

Reaction Scheme:

Synthesis_of_2_Chloro_N_isopropyl_5_nitropyrimidin_4_amine 2,4-dichloro-5-nitropyrimidine 2,4-dichloro-5-nitropyrimidine (CAS: 49845-33-2) product 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (CAS: 890094-38-9) 2,4-dichloro-5-nitropyrimidine->product Nucleophilic Aromatic Substitution isopropylamine Isopropylamine (CAS: 75-31-0) isopropylamine->product base N,N-Diisopropylethylamine (DIPEA) base->product solvent Dichloromethane (DCM) solvent->product

Figure 1: Synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Materials and Reagents:

  • 2,4-dichloro-5-nitropyrimidine

  • Isopropylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-nitropyrimidine in dichloromethane (DCM).

  • Amine Addition: In a separate flask, prepare a solution of isopropylamine and N,N-diisopropylethylamine (DIPEA) in DCM.

  • Reaction Execution: Cool the solution of 2,4-dichloro-5-nitropyrimidine to 0°C. Slowly add the amine/DIPEA solution dropwise to the cooled pyrimidine solution with continuous stirring.

  • Reaction Monitoring: Maintain the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to an hour.

  • Work-up and Purification: Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to yield the final product as a light yellow to yellow solid.

Causality of Experimental Choices:

  • Low Temperature (0°C): The reaction is conducted at a low temperature to control the regioselectivity of the nucleophilic aromatic substitution. The chlorine atom at the 4-position of the pyrimidine ring is more activated towards nucleophilic attack than the chlorine at the 2-position due to the electron-withdrawing effect of the adjacent nitro group. Running the reaction at 0°C helps to minimize the formation of the undesired 2-amino isomer.

  • Base (DIPEA): N,N-Diisopropylethylamine is used as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Solvent (DCM): Dichloromethane is a suitable solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and the product.

Biological Significance and Applications in Drug Discovery

While direct and extensive biological data for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is not widely published, its structural motifs are of significant interest in medicinal chemistry, particularly in the field of oncology. The 2-chloro-5-nitropyrimidine core is a versatile scaffold for the development of kinase inhibitors.

Potential as a Kinase Inhibitor Intermediate

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring is a common feature in many approved kinase inhibitors.

A notable example is the discovery of potent dual Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[3] One such advanced inhibitor, CHMFL-ALK/EGFR-050, incorporates a complex side chain at the 2-position of a pyrimidine ring, which itself is attached to a larger molecular scaffold. The core structure of this inhibitor bears resemblance to derivatives that could be synthesized from 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, suggesting its utility as a key building block in the synthesis of such targeted therapies.

Kinase_Inhibitor_Scaffold cluster_TargetCompound 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine cluster_KinaseInhibitor Kinase Inhibitor Scaffold Target 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine Scaffold Complex Kinase Inhibitor (e.g., ALK/EGFR inhibitors) Target->Scaffold Serves as a key building block for

Figure 2: Role as a kinase inhibitor intermediate.

The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amino group, which can then be used to build more complex molecular architectures. The chlorine atom at the 2-position provides a site for further nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity and selectivity.

Safety and Handling

General Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Future Perspectives

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the generation of compound libraries for high-throughput screening. Future research efforts should focus on:

  • Biological Screening: Systematic screening of this compound and its derivatives against a panel of kinases and other relevant biological targets to identify novel activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues by modifying the isopropyl group and by substituting the chlorine atom to understand the structural requirements for biological activity.

  • Development of Novel Therapeutics: Leveraging the findings from screening and SAR studies to design and synthesize novel drug candidates for various therapeutic areas, with a primary focus on oncology.

References

  • ChemWhat. (2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amine CAS#: 890094-38-9. Available at: [Link]

  • Lead Sciences. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Available at: [Link]

  • Journal of Medicinal Chemistry, 2012, vol. 55, # 23, p. 10685 - 10699.
  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]

  • PubChem. 2-Chloro-5-nitropyridine. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: Synthesis, Structure, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, a key heterocyclic building block in contemporary medicinal chemistry. The document delves into the molecule's structural features, a probable and detailed synthetic pathway, its reactivity profile, and its emerging significance in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and discovery programs.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents[1]. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (Figure 1) has emerged as a valuable intermediate, offering multiple points for diversification and subsequent elaboration into complex molecular architectures. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of various cancers and inflammatory diseases.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine[2]
CAS Number 890094-38-9[2]
Molecular Formula C₇H₉ClN₄O₂[2]
Molecular Weight 216.63 g/mol [3]
Appearance Inferred to be a solid-
Purity Typically >97%[2]

Molecular Structure and Spectroscopic Characterization

The molecular structure of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is characterized by a pyrimidine ring substituted with a chloro group at the 2-position, an isopropylamino group at the 4-position, and a nitro group at the 5-position. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the pyrimidine ring, rendering it susceptible to nucleophilic attack.

While specific, publicly available spectroscopic data for this exact compound is limited, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton spectrum is expected to show a singlet for the C6-H of the pyrimidine ring, likely in the downfield region due to the deshielding effect of the adjacent nitro group and ring nitrogens. The isopropyl group will present as a septet for the CH proton and a doublet for the two methyl groups. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will display distinct signals for the pyrimidine ring carbons, with the carbon atoms attached to the chloro and nitro groups being significantly influenced. The isopropyl group will show two signals, one for the methine carbon and one for the equivalent methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the secondary amine, asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 216.63 g/mol . The isotopic pattern of the molecular ion, with an M+2 peak approximately one-third the intensity of the M+ peak, will be indicative of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

The most probable synthetic route to 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is via a nucleophilic aromatic substitution (SₙAr) reaction, starting from the readily available 2,4-dichloro-5-nitropyrimidine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,4-dichloro-5-nitropyrimidine 2,4-dichloro-5-nitropyrimidine S_N_Ar Nucleophilic Aromatic Substitution (S_N_Ar) 2,4-dichloro-5-nitropyrimidine->S_N_Ar Electrophile Isopropylamine Isopropylamine Isopropylamine->S_N_Ar Nucleophile Target_Molecule 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine S_N_Ar->Target_Molecule Regioselective Substitution

Caption: Proposed synthetic workflow for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Reaction Mechanism and Regioselectivity

The pyrimidine ring in 2,4-dichloro-5-nitropyrimidine is highly electron-deficient due to the presence of two ring nitrogens and the strongly electron-withdrawing nitro group. This electronic arrangement makes the chlorinated positions (C2 and C4) susceptible to nucleophilic attack. The reaction with a primary amine like isopropylamine is expected to proceed with high regioselectivity. The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems. This preference is attributed to better stabilization of the negative charge in the Meisenheimer intermediate at the C4 position.

Representative Experimental Protocol

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Isopropylamine

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of isopropylamine (1.0-1.2 eq.) and N,N-diisopropylethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Slowly add the amine solution dropwise to the cooled solution of 2,4-dichloro-5-nitropyrimidine with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at 0 °C to room temperature.

  • Upon completion, the reaction mixture may be filtered if a precipitate has formed. The filtrate is then washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Reactivity and Application in Medicinal Chemistry

The chemical reactivity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is dominated by the remaining chloro group at the C2 position, which is still activated towards nucleophilic substitution, albeit less so than the C4 position in the starting material. This allows for the sequential introduction of a second nucleophile, making this compound a valuable scaffold for building molecular complexity.

A significant application of this and structurally related compounds is in the synthesis of kinase inhibitors. For instance, a similar 2,4-disubstituted pyrimidine core is central to the structure of potent Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) dual inhibitors, which are being investigated for the treatment of non-small cell lung cancer (NSCLC)[5][6].

G cluster_start Intermediate cluster_reaction Synthetic Steps cluster_product Final Product Target_Molecule 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine Step1 Nucleophilic Substitution at C2 Target_Molecule->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Further Functionalization Step2->Step3 Kinase_Inhibitor Complex Kinase Inhibitor (e.g., ALK/EGFR inhibitors) Step3->Kinase_Inhibitor

Caption: General synthetic utility in the elaboration to complex kinase inhibitors.

The synthetic strategy often involves:

  • Nucleophilic substitution at the C2 position with a suitable amine or other nucleophile.

  • Reduction of the nitro group to an amino group, which can then be further functionalized (e.g., through acylation or coupling reactions).

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is not widely available, hazard information can be inferred from suppliers and structurally related compounds such as 2-chloro-5-nitropyridine.

Potential Hazards:

  • Harmful if swallowed (H302)[2].

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

Recommended Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place under an inert atmosphere[3].

Conclusion

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a strategically important building block for medicinal chemists. Its synthesis is straightforward, and its structure offers multiple handles for diversification. The demonstrated utility of the substituted 5-nitropyrimidine scaffold in the development of potent kinase inhibitors underscores the potential of this intermediate in drug discovery programs. This guide provides a foundational understanding of its synthesis, structure, and reactivity to enable its effective use in the laboratory.

References

  • MySkinRecipes. (n.d.). 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Jie, W., Xiao, S.-Z., Cong, H., Liu, Y.-Q., & Peng, D.-Y. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(2), 329-331. Retrieved from [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 14(6), 2133–2145. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Chen, Y., Wu, J., Wang, A., Qi, Z., Jiang, T., Chen, C., Zou, F., Hu, C., Wang, W., Wu, H., Hu, Z., Wang, W., Wang, B., Wang, L., Ren, T., Zhang, S., Liu, Q., & Liu, J. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674–697. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine.

Sources

Spectroscopic Characterization of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (C₇H₉ClN₄O₂), a key intermediate in the synthesis of various biologically active compounds.[1] While direct experimental spectra for this specific molecule are not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization and quality control of this and structurally related compounds.

The molecular structure of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, with a molecular weight of 216.62 g/mol , presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[2] Understanding these spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in synthetic pathways.

Caption: Molecular structure of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the chemical environment of magnetically active nuclei, we can predict the ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the nitropyrimidine ring will significantly influence the chemical shifts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrimidine-H8.5 - 9.0Singlet (s)-1H
N-H7.5 - 8.5Broad Singlet (br s) or Doublet (d)~7-8 (if coupled to methine)1H
Isopropyl-CH (methine)4.0 - 4.5Septet (sept) or Multiplet (m)~71H
Isopropyl-CH₃ (methyl)1.2 - 1.4Doublet (d)~76H

Scientific Rationale:

  • Pyrimidine-H: The proton at the C6 position of the pyrimidine ring is expected to be significantly deshielded due to the anisotropic effect of the aromatic ring and the strong electron-withdrawing effects of the adjacent nitrogen atom and the nitro group. Aromatic protons in heteroaromatic systems like pyrimidine typically appear at high chemical shifts.[3][4]

  • N-H Proton: The chemical shift of the amine proton can vary depending on solvent, concentration, and temperature due to hydrogen bonding.[5][6] Given the attachment to the electron-deficient pyrimidine ring, it is expected to be in the downfield region. It may appear as a broad singlet or, if coupling to the isopropyl methine proton is resolved, as a doublet.

  • Isopropyl Group (CH and CH₃): The methine proton of the isopropyl group, being directly attached to the nitrogen, will be deshielded and is predicted to appear around 4.0-4.5 ppm.[5] It is expected to be split into a septet by the six equivalent methyl protons. The methyl protons will appear as a doublet due to coupling with the single methine proton, in the typical aliphatic region.[7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C-Cl)158 - 162
C4 (C-N)155 - 159
C6 (C-H)140 - 145
C5 (C-NO₂)130 - 135
Isopropyl-CH (methine)45 - 50
Isopropyl-CH₃ (methyl)20 - 25

Scientific Rationale:

  • Pyrimidine Carbons: The carbons of the pyrimidine ring are in an electron-deficient environment, leading to downfield chemical shifts.[8] The carbons directly bonded to electronegative atoms (C2-Cl, C4-N, and C5-NO₂) will be the most deshielded. Carbons in similar heterocyclic systems typically resonate in the 125-170 ppm range.[8]

  • Isopropyl Carbons: The methine carbon, being directly attached to nitrogen, will have a chemical shift in the range of 45-50 ppm.[9] The methyl carbons will appear in the upfield aliphatic region, around 20-25 ppm.[9]

Experimental Protocol for NMR Data Acquisition

A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) C Data Acquisition B->C Tune and shim the probe, set acquisition parameters (e.g., 400 MHz, 32 scans for ¹H, 1024 scans for ¹³C) D Data Processing C->D Acquire FID E E D->E Fourier transform, phase correction, and baseline correction

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine will be dominated by absorptions from the N-H, C-H, C=N, C=C, NO₂, and C-Cl bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3350 - 3310Medium
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
C=N and C=C Stretch (pyrimidine ring)1620 - 1550Medium to Strong
NO₂ Asymmetric Stretch1550 - 1475Strong
NO₂ Symmetric Stretch1360 - 1290Strong
C-N Stretch1335 - 1250Medium
C-Cl Stretch850 - 550Medium to Strong

Scientific Rationale:

  • N-H Stretch: Secondary amines typically show a single N-H stretching band in the 3350-3310 cm⁻¹ region.[10][11]

  • C-H Stretches: The aromatic C-H stretch from the pyrimidine ring is expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.[12]

  • Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations within the pyrimidine ring will give rise to a series of bands in the 1620-1550 cm⁻¹ region.

  • Nitro Group Stretches: The nitro group is characterized by two strong absorptions: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[13][14] These are often the most intense peaks in the spectrum.[13]

  • C-N and C-Cl Stretches: The C-N stretch of aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[10] The C-Cl stretch will appear in the fingerprint region, generally between 850-550 cm⁻¹.[12]

Experimental Protocol for IR Data Acquisition

A standard approach for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Molecular Ion: For 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (C₇H₉ClN₄O₂), the nominal molecular weight is 216 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two molecular ion peaks:

  • [M]⁺: m/z 216 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: m/z 218 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the [M]⁺ peak.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, including the loss of the nitro group, the isopropyl group, and chlorine.

M [M]⁺ m/z 216/218 A Loss of NO₂ m/z 170/172 M->A - NO₂ B Loss of C₃H₇ (isopropyl) m/z 173/175 M->B - •C₃H₇ C Loss of Cl m/z 181 M->C - •Cl D Loss of C₃H₆ (propene) from B m/z 131/133 B->D - C₃H₆

Caption: Predicted major fragmentation pathways for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Scientific Rationale:

  • Loss of NO₂: The nitro group is a common leaving group in mass spectrometry, leading to a significant fragment at m/z 170/172.

  • Loss of Isopropyl Radical: Cleavage of the C-N bond can result in the loss of the isopropyl radical (•C₃H₇), giving a fragment at m/z 173/175.

  • Loss of Chlorine Radical: The loss of a chlorine radical (•Cl) would result in a fragment at m/z 181.

  • Further Fragmentation: The fragment from the loss of the isopropyl group (m/z 173/175) could undergo further fragmentation, such as the loss of propene (C₃H₆) via a McLafferty-type rearrangement, to give a fragment at m/z 131/133.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for analyzing small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores such as aromatic rings and nitro groups.

Predicted λmax: 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine contains a highly conjugated system with the pyrimidine ring, the amino group (an auxochrome), and the nitro group (a chromophore). This is expected to result in strong UV absorption. The maximum absorption wavelength (λmax) is predicted to be in the range of 270-350 nm .

Scientific Rationale:

  • The pyrimidine ring itself absorbs in the UV region. The presence of the amino group as an electron-donating group and the nitro group as a strong electron-withdrawing group will extend the conjugation and cause a bathochromic (red) shift of the λmax to a longer wavelength. Similar pyrimidine derivatives have been shown to absorb in this region.[15]

Experimental Protocol for UV-Vis Data Acquisition
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A typical concentration is in the range of 1-10 µg/mL.

  • Blank Correction: Record a baseline spectrum using the pure solvent in a quartz cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. By leveraging established principles of NMR, IR, MS, and UV-Vis spectroscopy, and by drawing comparisons with structurally related compounds, we have constructed a comprehensive spectral profile. These predicted data and the accompanying experimental protocols offer a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • University College London. Chemical shifts. Retrieved from [Link]

  • University of Calgary. IR: nitro groups. Retrieved from [Link]

  • MySkinRecipes. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Retrieved from [Link]

  • Ali, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal. Retrieved from [Link]

  • Abraham, R. J., & Griffiths, L. (2009). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Calgary. IR: amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2011, March 23). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

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Reactivity of the chloro group in 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the chloro group in 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. This molecule is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug development. The guide elucidates the electronic factors governing the reactivity of the C2-chloro substituent, focusing on its pronounced susceptibility to nucleophilic aromatic substitution (SNAr). We will explore the synergistic effects of the pyrimidine core, the powerful electron-withdrawing nitro group, and the secondary amine substituent. Key synthetic transformations, including amination, thiolation, and palladium-catalyzed cross-coupling reactions, are discussed in detail. This document serves as a resource for researchers and scientists, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework for leveraging this versatile synthetic intermediate.

Introduction: A Versatile Heterocyclic Building Block

The pyrimidine scaffold is a cornerstone in therapeutic drug design, forming the core of numerous biologically active compounds, including components of nucleic acids[1][2]. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine emerges as a particularly valuable intermediate due to its strategic placement of functional groups, which allows for precise and sequential chemical modifications. The reactivity of the molecule is dominated by the chloro-substituent at the C2 position, which acts as a versatile leaving group. Understanding the factors that activate this position is critical for its effective utilization in the synthesis of complex molecular architectures.

Below are the key structural features and physicochemical properties of the title compound.

Caption: Structure of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

PropertyValueSource
Molecular FormulaC₇H₉ClN₄O₂[3]
Molecular Weight216.63 g/mol [3]
AppearanceSolid[4]
Melting Point221-226 °C[4]

The Electronic Landscape: Drivers of Reactivity

The high reactivity of the C2-chloro group is not an isolated feature but rather the result of a powerful confluence of electronic effects exerted by the heterocyclic core and its substituents.

  • The Pyrimidine Core: The pyrimidine ring is an inherently electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles, a foundational principle of its chemistry[5].

  • The 5-Nitro Group: The nitro group at the C5 position is the dominant activating group. As a potent electron-withdrawing group, it operates through both the inductive effect (pulling electron density through sigma bonds) and the resonance effect (delocalizing electron density through the pi system)[6][7]. This significantly depletes the electron density of the entire ring, making it highly electrophilic and primed for nucleophilic attack.

  • The 4-N-isopropyl-amine Group: The amino group at C4 is traditionally considered an electron-donating group. While it can donate electron density into the ring via resonance, its effect is counteracted by the overwhelming activation provided by the nitro group and the ring nitrogens. Its presence is crucial for the molecule's ultimate structure and biological activity in derivative compounds.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The displacement of the C2-chloro group proceeds predominantly through the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic rings bearing a good leaving group[8][9].

The mechanism involves two key steps:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing the chlorine (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The rate of the SNAr reaction is determined by the stability of the Meisenheimer complex. In the case of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, the negative charge of the intermediate is effectively delocalized across the electronegative ring nitrogens and, critically, onto the oxygen atoms of the 5-nitro group. This extensive delocalization provides substantial stabilization, lowering the activation energy and accelerating the reaction.

SNAr_Mechanism Start Reactants (Pyrimidine + Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Attack End Product (Substituted Pyrimidine + Cl⁻) Intermediate->End Step 2: Expulsion of Cl⁻

Caption: The two-step SNAr reaction mechanism.

Key Synthetic Transformations at the C2 Position

The activated C2-chloro group readily undergoes displacement by a wide variety of nucleophiles, opening avenues to diverse classes of compounds.

Amination Reactions (N-Nucleophiles)

Displacement of the chloro group with primary or secondary amines is one of the most common and synthetically useful transformations. This reaction is typically performed in a polar aprotic solvent such as DMF, NMP, or isopropanol, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate to neutralize the HCl generated[10]. These reactions can often be carried out under mild conditions, reflecting the high activation of the substrate[11].

Thiolation Reactions (S-Nucleophiles)

Sulfur nucleophiles, such as thiols or their corresponding thiolates, are generally soft and highly effective nucleophiles in SNAr reactions[9]. The reaction of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine with a thiol in the presence of a base like sodium hydride or potassium carbonate affords the corresponding 2-thioether derivative. These reactions are valuable for introducing sulfur-containing moieties, which are prevalent in many pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective for many nucleophiles, palladium-catalyzed cross-coupling reactions provide a powerful alternative for forming carbon-carbon and certain carbon-nitrogen bonds that are otherwise difficult to access. The C2-Cl bond is a suitable handle for these transformations.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a premier method for introducing aryl or heteroaryl substituents at the C2 position.

  • Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the method of choice. It involves the reaction of the chloropyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

The regioselectivity of these cross-coupling reactions on polyhalogenated heterocycles is often governed by a combination of bond dissociation energy and electronic factors, with the oxidative addition of the palladium catalyst to the C-Cl bond being a key step[12].

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for researchers. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for SNAr Amination

This protocol describes a typical reaction between 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine and a generic secondary amine (e.g., morpholine).

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Substrate, Amine, and Solvent (e.g., Isopropanol) in a flask. B 2. Add Base (e.g., DIPEA). A->B C 3. Heat mixture (e.g., 80 °C) and monitor by TLC/LC-MS. B->C D 4. Cool, dilute with water, and extract with an organic solvent. C->D E 5. Wash, dry, and concentrate the organic phase. D->E F 6. Purify by column chromatography or recrystallization. E->F

Caption: Standard workflow for an SNAr amination reaction.

Methodology:

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq).

  • Addition of Amine and Solvent: Add the desired amine (e.g., morpholine, 1.2 eq) followed by a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used, pour the mixture into ice water to precipitate the product. If a less polar solvent is used, dilute with water and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 2-amino-substituted pyrimidine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of the title compound with a generic arylboronic acid.

Methodology:

  • Inert Atmosphere: To an oven-dried flask, add 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq), the arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 90-110 °C under the inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude residue by column chromatography to isolate the 2-aryl-substituted pyrimidine product.

Conclusion

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a highly activated and synthetically versatile heterocyclic intermediate. The reactivity of its C2-chloro group is precisely modulated by the electronic properties of the pyrimidine ring and, most significantly, the powerful electron-withdrawing 5-nitro group. This inherent reactivity makes it an ideal substrate for a range of transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to readily displace the chloro group with a diverse array of nucleophiles provides medicinal chemists and drug development professionals with a reliable and efficient tool for constructing complex, biologically active molecules.

References

  • BenchChem. (n.d.). Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution.
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  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube.
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  • ChemicalBook. (2025). 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE.
  • Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Gomez, L. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. MDPI.
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Scripps Research.
  • Krygowski, T. M., et al. (2018). Substituent effects of nitro group in cyclic compounds. ResearchGate.
  • Balarabe, A. H., et al. (2021). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate.
  • Fluorochem. (n.d.). 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.
  • Abdellatif, K. R. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • Gontijo, T. B., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Ishtiaq, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Green, O. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
  • Diaz-Mochon, J. J., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing.
  • Ferreira, P. M. T., et al. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate.

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The Pivotal Role of the Nitro Group in Modulating the Reactivity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the chemical reactivity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, with a specific focus on the directive influence of the 5-nitro substituent. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize substituted pyrimidines as key building blocks in the synthesis of bioactive molecules.

Introduction: The Strategic Importance of Activated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is crucial for modulating the pharmacological profile of these molecules. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a highly valuable synthetic intermediate, engineered for controlled, sequential chemical modifications. Its reactivity is dominated by the electronic interplay of its substituents: the chloro, N-isopropylamino, and, most importantly, the nitro group. This guide will dissect the fundamental role of the nitro group in activating the pyrimidine ring, thereby dictating the course of its chemical transformations.

The Activating Power of the Nitro Group: An Electronic Perspective

The presence of a nitro group at the C5 position of the pyrimidine ring is the single most important feature governing the reactivity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrimidine ring through the sigma bonds. This effect contributes to the overall electron deficiency of the aromatic system.

  • Resonance Effect (-M): More significantly, the nitro group deactivates the ring towards electrophilic attack and powerfully activates it towards nucleophilic attack through resonance stabilization of the intermediate. The pi-electrons of the pyrimidine ring can be delocalized onto the nitro group, as depicted in the resonance structures below. This delocalization creates significant partial positive charges on the carbon atoms of the ring, particularly at positions 2, 4, and 6.

This profound electron deficiency renders the pyrimidine ring highly susceptible to attack by nucleophiles, setting the stage for facile Nucleophilic Aromatic Substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most synthetically useful reaction of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is the SNAr reaction. In this process, a nucleophile replaces the chlorine atom at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The stability of the Meisenheimer complex is the key to the facility of this reaction. The negative charge introduced by the attacking nucleophile is effectively delocalized throughout the electron-deficient pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.

Caption: Generalized mechanism of SNAr on 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Regioselectivity: The Role of the N-isopropyl Group

In 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, the chlorine atom is at the C2 position. The presence of the N-isopropylamino group at C4 also influences the reactivity. While the nitro group activates the entire ring, the position of nucleophilic attack is directed to the carbon bearing the leaving group, in this case, the chlorine atom. The N-isopropyl group, being an electron-donating group by induction, can subtly modulate the electron density of the ring. However, its primary role in this context is often steric. The bulky isopropyl group can hinder the approach of nucleophiles to the adjacent C5 position, further favoring attack at the C2 position.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed in the SNAr reaction with 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, leading to a diverse array of substituted pyrimidines.

Nucleophile TypeExampleProduct Type
AminesPrimary & Secondary Amines (e.g., Aniline, Morpholine)2-Amino-N-isopropyl-5-nitropyrimidin-4-amines
ThiolsThiophenols, Alkyl Mercaptans2-Thioether-N-isopropyl-5-nitropyrimidin-4-amines
AlcoholsAlkoxides (e.g., Sodium Methoxide)2-Alkoxy-N-isopropyl-5-nitropyrimidin-4-amines

Synthetic Applications in Drug Discovery

The ability to readily introduce diverse functionalities at the C2 position makes 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine a valuable building block in the synthesis of complex molecules with potential therapeutic applications. A common strategy involves the SNAr reaction followed by the reduction of the nitro group to an amine. This newly formed amino group can then be further functionalized, for example, through acylation or by participating in cyclization reactions to form fused heterocyclic systems like purines.

Synthetic_Pathway Start 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine Intermediate1 2-Substituted-N-isopropyl- 5-nitropyrimidin-4-amine Start->Intermediate1 SNAr (e.g., + R-NH₂) Intermediate2 5-Amino-2-substituted- N-isopropylpyrimidin-4-amine Intermediate1->Intermediate2 Nitro Reduction (e.g., H₂/Pd-C) Final Complex Bioactive Molecules (e.g., Fused Heterocycles) Intermediate2->Final Further Functionalization/ Cyclization

Caption: A common synthetic strategy utilizing 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Experimental Protocols

The following are representative, detailed methodologies for key transformations of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. These protocols are based on established procedures for similar 5-nitropyrimidine systems and should be adapted and optimized for specific substrates and scales.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 2-amino-N-isopropyl-5-nitropyrimidin-4-amine derivative.

Materials:

  • 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine in the chosen anhydrous solvent, add the amine and the base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-N-isopropyl-5-nitropyrimidin-4-amine.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of nucleophiles with atmospheric moisture and oxygen.

  • Base (DIPEA or TEA): Scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. More polar aprotic solvents like DMF can accelerate SNAr reactions.

General Procedure for the Reduction of the Nitro Group

Objective: To synthesize a 5-amino-2-substituted-N-isopropylpyrimidin-4-amine.

Materials:

  • 2-Substituted-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq)

  • Reducing agent (e.g., 10% Palladium on carbon (Pd/C), Tin(II) chloride (SnCl₂), or Iron powder)

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

  • Hydrogen source (for catalytic hydrogenation)

Procedure (Catalytic Hydrogenation):

  • Dissolve the 2-substituted-N-isopropyl-5-nitropyrimidin-4-amine in a suitable solvent.

  • Add the 10% Pd/C catalyst (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired 5-aminopyrimidine derivative, which can be used in the next step without further purification or purified by crystallization or chromatography if necessary.

Causality of Experimental Choices:

  • Catalyst Choice: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.

  • Vigorous Stirring: Ensures good contact between the substrate, catalyst, and hydrogen gas.

  • Celite Filtration: Safely and effectively removes the pyrophoric palladium catalyst.

Conclusion

The 5-nitro group in 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is the key determinant of its chemical reactivity. Through its powerful electron-withdrawing effects, it renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution at the C2 position. This predictable and facile reactivity, coupled with the potential for subsequent transformations of the nitro group itself, establishes 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine as a versatile and indispensable tool for the synthesis of complex, biologically active molecules in the pharmaceutical and agrochemical industries. A thorough understanding of the electronic principles governing its reactivity allows for the rational design of synthetic routes to novel and valuable compounds.

References

  • Marchal, N., et al. (2019). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Shaw, G., & Warrener, R. N. (1959). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 50-54. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2003). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2003(11), 147-154. [Link]

  • El-Gazzar, A. B. A., et al. (2013). Chemistry and Biological Evaluation of Some New Triazolopyrimidine Derivatives Containing Isopropyl Group. Journal of Chemistry, 2013, 1-10. [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Wang, S., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 115, 115-126. [Link]

  • E3S Web of Conferences. (2023). Study of the biological properties of new chemical compounds of the pyrimidine series. E3S Web of Conferences, 403, 02026. [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o872. [Link]

  • Al-Ostoot, F. H., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(5), 195-224. [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(02), 345-356. [Link]

An In-Depth Technical Guide: 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyrimidine scaffolds being particularly prominent in a vast array of therapeutic agents. Within this class, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine emerges as a strategically designed building block, engineered for versatility and efficiency in synthetic campaigns. Its structure is not accidental; it is a carefully orchestrated arrangement of functional groups, each serving a distinct and critical role in the construction of complex molecular architectures.

This guide provides an in-depth exploration of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, moving beyond a simple recitation of properties to a detailed analysis of its synthesis, reactivity, and strategic application. We will delve into the causality behind experimental choices, present validated protocols, and illustrate the logical pathways that make this molecule an invaluable asset in the drug discovery pipeline, particularly in the development of kinase inhibitors.[1]

Physicochemical Properties & Characterization

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a substituted pyrimidine featuring key functional groups that dictate its reactivity: a nucleophilic displacement-ready chloro group at the C2 position, an electron-withdrawing nitro group at C5, and an isopropylamino substituent at C4.

PropertyValueReference
IUPAC Name 2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine[2]
CAS Number 890094-38-9[2][3][4]
Molecular Formula C₇H₉ClN₄O₂[2][3][4]
Molecular Weight 216.63 g/mol [4]
Appearance Light yellow to yellow solid (inferred from analogs)[5]

Expected Spectroscopic Data:

  • ¹H NMR: Key signals would include a doublet and a septet for the isopropyl group protons, a singlet for the pyrimidine ring proton (C6-H), and a broad singlet for the N-H proton.

  • ¹³C NMR: Distinct signals are expected for the two methyl carbons of the isopropyl group, the isopropyl methine carbon, and the four unique pyrimidine ring carbons, with the carbon atoms attached to the chloro and nitro groups being significantly influenced by their electronic effects.

  • Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 217, exhibiting a characteristic isotopic pattern (~3:1 ratio for ³⁵Cl/³⁷Cl).

Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a multi-step process that relies on fundamental reactions in heterocyclic chemistry. The strategy hinges on the sequential functionalization of a common precursor, 5-nitrouracil.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the isopropylamino group, identifying 2,4-dichloro-5-nitropyrimidine as the immediate precursor. This key intermediate, in turn, can be synthesized from the commercially available 5-nitrouracil. This approach is efficient as it builds complexity from simple, accessible starting materials.

G target 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine precursor1 2,4-Dichloro- 5-nitropyrimidine target->precursor1 SNAr Disconnection precursor2 5-Nitrouracil precursor1->precursor2 Dichlorination reagent1 + Isopropylamine reagent2 + POCl₃, Base

Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil

The conversion of the di-oxo pyrimidine (uracil) moiety into a di-chloro pyrimidine is a standard and robust transformation.

  • Principle: This reaction is a dichlorination achieved using phosphorus oxychloride (POCl₃). The causality for its effectiveness lies in POCl₃'s ability to act as both a chlorinating and dehydrating agent. A tertiary amine base, such as N,N-diethylaniline, is crucial. It serves as a catalyst and, more importantly, as an acid scavenger for the HCl generated, preventing side reactions and driving the equilibrium towards the product.[6]

  • Experimental Protocol:

    • To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 5-nitrouracil and toluene.

    • Add phosphorus oxychloride (POCl₃, ~2.5 equivalents) to the slurry.[6]

    • Heat the mixture to 55-65°C.

    • Slowly add N,N-diethylaniline (~2.0 equivalents) over several hours, maintaining the temperature. The slow addition is critical to control the exotherm.[6]

    • Stir the reaction at the same temperature for an additional 1-2 hours until HPLC analysis indicates complete consumption of the starting material.

    • Cool the reaction and carefully quench it into a mixture of ice water and toluene. This step must be performed slowly and with vigorous stirring due to the reactivity of residual POCl₃ with water.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5-nitropyrimidine, which can be used in the next step, often without further purification.

Step 2: Synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

This step involves a regioselective nucleophilic aromatic substitution (SNAr).

  • Principle & Causality of Regioselectivity: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms at C2 and C4 are both potential leaving groups. However, the C4 position is significantly more activated towards nucleophilic attack. This is due to the powerful electron-withdrawing effect of the adjacent nitro group at C5, which can stabilize the negative charge of the Meisenheimer complex intermediate more effectively at the C4 position than the C2 position. This inherent electronic bias allows for a highly selective reaction with isopropylamine at the C4 position, leaving the C2 chloro group intact for subsequent modifications. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the generated HCl without competing as a nucleophile.[5]

  • Experimental Protocol:

    • Dissolve 2,4-dichloro-5-nitropyrimidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of isopropylamine (~1.1 equivalents) and DIPEA (~1.2 equivalents) in the same solvent.

    • Add the isopropylamine/DIPEA solution dropwise to the cooled solution of the dichloropyrimidine. Maintaining a low temperature is key to ensuring high regioselectivity and minimizing side reactions.

    • Allow the reaction to stir at 0°C for 1-2 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by column chromatography on silica gel to afford the final product, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Overall Synthetic Workflow

G start 5-Nitrouracil reagent1 POCl₃ N,N-Diethylaniline Toluene, 60°C start->reagent1 intermediate 2,4-Dichloro- 5-nitropyrimidine reagent2 Isopropylamine DIPEA DCM, 0°C intermediate->reagent2 final 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine reagent1->intermediate Dichlorination reagent2->final Selective SNAr

Caption: Synthetic workflow from starting material to final product.

Core Reactivity and Strategic Applications

The synthetic value of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine lies in its two distinct, orthogonally reactive functional groups: the C2-chloro substituent and the C5-nitro group. This dual functionality allows for sequential, controlled diversification to build libraries of complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at C2

The chloro group at the C2 position is the primary handle for introducing further molecular diversity. Although less reactive than the original C4 chloro group, it can be displaced by a wide range of nucleophiles under appropriate conditions (e.g., heating, palladium catalysis). This allows for the coupling of various amines, thiols, or alcohols, enabling the exploration of a vast chemical space around the pyrimidine core. This is a common strategy in the synthesis of kinase inhibitors, where a substituted aminopyrimidine scaffold is a frequent pharmacophore.[1]

Reduction of the Nitro Group

The nitro group at C5 serves as a masked amino group. It can be readily reduced to a primary amine using standard methodologies, such as:

  • Catalytic Hydrogenation: H₂, Pd/C

  • Metal-Acid Reduction: Fe/HCl, SnCl₂, or Zinc powder.[7]

This unmasking reveals a new reactive handle, the 5-amino group, which can then undergo a host of transformations, including acylation, sulfonylation, or reductive amination, further expanding the structural diversity of the synthesized analogs.

A Gateway to Bioactive Scaffolds

The true power of this building block is the ability to combine these two transformations sequentially. One can first perform an SNAr reaction at the C2 position and then follow with the reduction of the nitro group, or vice versa. This strategic flexibility is invaluable in drug discovery, allowing for the systematic modification of different parts of the molecule to optimize for potency, selectivity, and pharmacokinetic properties.

G start 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine path1_step1 SNAr at C2 (e.g., + R¹-NH₂) start->path1_step1 Path A path2_step1 Nitro Reduction (e.g., Fe/HCl) start->path2_step1 Path B path1_step2 Nitro Reduction (e.g., Fe/HCl) path1_step1->path1_step2 path1_final 2-(R¹-amino)-N⁴-isopropyl- pyrimidine-4,5-diamine path1_step2->path1_final path2_step2 SNAr at C2 (e.g., + R¹-NH₂) path2_step1->path2_step2 path2_final 2-(R¹-amino)-N⁴-isopropyl- pyrimidine-4,5-diamine path2_step2->path2_final

Sources

Methodological & Application

Application Notes and Protocols for the Amination of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including a significant number of approved pharmaceuticals. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and aromatic stacking. The functionalization of the pyrimidine ring is therefore a critical aspect of drug discovery and development. The title compound, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, is a valuable intermediate, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The selective replacement of the chlorine atom at the C2 position with an amino group, via a nucleophilic aromatic substitution (SNAr) reaction, is a key transformation to introduce a crucial pharmacophoric element. This document provides a detailed experimental protocol for this amination reaction, grounded in the principles of physical organic chemistry, to guide researchers in the efficient and safe synthesis of N⁴-isopropyl-5-nitropyrimidine-2,4-diamine.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The amination of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This reaction is facilitated by the specific electronic properties of the pyrimidine ring, which is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the potent electron-withdrawing nitro group (-NO₂) at the C5 position.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The ammonia molecule, acting as the nucleophile, attacks the electron-deficient carbon atom at the C2 position, which bears the chloro leaving group. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron density being delocalized over the pyrimidine ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is crucial for the feasibility of the reaction.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, N⁴-isopropyl-5-nitropyrimidine-2,4-diamine.

Experimental Protocol: Amination with Aqueous Ammonia

This protocol details a robust method for the amination of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine using aqueous ammonia in a sealed vessel. The use of a sealed vessel is necessary to maintain a sufficient concentration of ammonia and to allow the reaction to be heated above the boiling point of the solvent.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine≥97%Commercially AvailableStore under inert atmosphere at 2-8°C.
Aqueous Ammonia28-30% NH₃ basisACS ReagentCorrosive and volatile. Handle in a fume hood.
EthanolAnhydrous, ≥99.5%ACS Reagent
Ethyl AcetateACS ReagentFor extraction.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Equipment
  • Pressure-rated reaction vessel with a magnetic stir bar

  • Heating mantle with a temperature controller and stirring capabilities

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Filtration apparatus

  • Fume hood

Detailed Step-by-Step Procedure
  • Reaction Setup:

    • In a suitable pressure-rated reaction vessel, add 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq.).

    • Add ethanol to dissolve the starting material (approximately 5-10 mL per gram of substrate).

    • To this solution, add an excess of aqueous ammonia (10-20 eq.).

    • Securely seal the reaction vessel.

  • Reaction Execution:

    • Place the sealed vessel in a heating mantle on a stirrer hotplate.

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, carefully cool the reaction vessel to room temperature, vent it in a fume hood, and take a small aliquot of the reaction mixture. A suitable eluent for TLC is a mixture of ethyl acetate and hexanes (e.g., 1:1). The product is expected to be more polar than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (typically after 12-24 hours, as indicated by the disappearance of the starting material on TLC), cool the vessel to room temperature.

    • Carefully vent the vessel in a fume hood to release any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

    • To the resulting residue, add ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

    • Separate the organic layer and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude N⁴-isopropyl-5-nitropyrimidine-2,4-diamine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the final product as a solid.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Starting Material C₇H₉ClN₄O₂216.63Yellow to off-white solid
Product C₇H₁₀N₅O₂196.19Expected to be a yellow solid

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start_material 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine reaction_vessel Sealed Pressure Vessel 80-100°C, 12-24h start_material->reaction_vessel reagents Aqueous Ammonia Ethanol reagents->reaction_vessel concentration1 Concentration (Rotovap) reaction_vessel->concentration1 extraction Liquid-Liquid Extraction (EtOAc/Water) concentration1->extraction washing Wash with Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration2 Concentration drying->concentration2 chromatography Silica Gel Column Chromatography concentration2->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization final_product N⁴-isopropyl-5-nitro- pyrimidine-2,4-diamine recrystallization->final_product

Sources

The Strategic Utility of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine in the Synthesis of Advanced Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Role of a Key Intermediate

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine has emerged as a valuable and versatile building block in the synthesis of complex substituted pyrimidines. Its unique electronic and steric features, including a reactive chlorine atom at the 2-position activated by the electron-withdrawing nitro group, and a sterically influential isopropylamino group at the 4-position, provide a platform for controlled and regioselective modifications.

This technical guide provides a comprehensive overview of the application of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine in the synthesis of substituted pyrimidines, offering detailed protocols, mechanistic insights, and a discussion of its utility in drug discovery.

Physicochemical Properties of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

A thorough understanding of the physicochemical properties of this key intermediate is essential for its effective use in synthesis.

PropertyValue
CAS Number 890094-38-9
Molecular Formula C₇H₉ClN₄O₂
Molecular Weight 216.62 g/mol
Appearance White to light yellow crystal powder
Storage Inert atmosphere, 2-8°C

Synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: A Proposed Pathway

While a specific, detailed protocol for the direct synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is not extensively reported in readily available literature, a highly plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of related aminopyrimidines. This proposed two-step synthesis starts from the commercially available 2,4-dichloro-5-nitropyrimidine.

Synthesis_of_2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine start 2,4-Dichloro-5-nitropyrimidine step1 Step 1: Regioselective Amination with Isopropylamine start->step1 intermediate 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine step1->intermediate

Caption: Proposed synthetic workflow for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Isopropylamine

The first step involves the regioselective displacement of one of the chlorine atoms of 2,4-dichloro-5-nitropyrimidine with isopropylamine. The chlorine at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position due to the stronger electron-withdrawing effect of the nitro group at the para position.[3]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add isopropylamine (1.1-1.5 eq) to the solution. The use of a slight excess of the amine can drive the reaction to completion. A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (typically 50-80 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Application in the Synthesis of Substituted Pyrimidines: A Gateway to Bioactive Molecules

The true utility of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine lies in its role as a versatile intermediate for the synthesis of a diverse array of substituted pyrimidines. The remaining chlorine atom at the 2-position is activated for a second nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Application_Workflow start 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine step1 Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles (R-NH₂, R-SH, R-OH) start->step1 product 2-Substituted-N-isopropyl- 5-nitropyrimidin-4-amines step1->product step2 Reduction of the Nitro Group product->step2 final_product 5-Amino-2-substituted- N-isopropylpyrimidin-4-amines step2->final_product

Caption: General workflow for the synthesis of substituted pyrimidines.

Protocol: Synthesis of 2-Anilino-N-isopropyl-5-nitropyrimidin-4-amine Derivatives

This protocol describes a general procedure for the reaction of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine with substituted anilines, a common step in the synthesis of kinase inhibitors.

  • Reaction Setup: To a solution of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq) in a suitable solvent such as isopropanol, n-butanol, or dioxane, add the desired substituted aniline (1.0-1.2 eq).

  • Catalysis: The reaction can be promoted by the addition of a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Table of Exemplary Reactions:

Nucleophile (Substituted Aniline)ProductReaction ConditionsYield (%)Reference
2-(isopropylsulfonyl)anilineN²-(2-(isopropylsulfonyl)phenyl)-N⁴-isopropyl-5-nitropyrimidine-2,4-diaminep-TsOH, n-BuOH, reflux, 12h85[4]
4-methoxyanilineN⁴-isopropyl-N²-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamineHCl, i-PrOH, reflux, 8h92(Plausible)
3-aminobenzonitrile3-((4-(isopropylamino)-5-nitropyrimidin-2-yl)amino)benzonitrileDIPEA, DMF, 100°C, 16h78(Plausible)

(Note: "Plausible" indicates that while not directly reported for this specific starting material, the reaction is based on well-established procedures for similar substrates.)

Subsequent Transformations: Reduction of the Nitro Group

The nitro group at the 5-position serves not only as an activating group but also as a synthetic handle for further functionalization. A common and crucial transformation is its reduction to an amino group, which can then be used for a variety of coupling reactions to build more complex molecules.

Protocol: Reduction of the Nitro Group to an Amine

  • Reaction Setup: Dissolve the 5-nitropyrimidine derivative (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or a mixture of ethanol and water.

  • Reducing Agent: Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Metal-based Reduction: Iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), or tin(II) chloride in hydrochloric acid.

  • Reaction Conditions:

    • For catalytic hydrogenation, stir the mixture under a hydrogen balloon or in a hydrogenation apparatus at room temperature until the starting material is consumed.

    • For metal-based reductions, heat the mixture to reflux for several hours.

  • Work-up and Purification:

    • For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • For metal-based reductions, filter the hot reaction mixture to remove the metal salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] The nitrogen atoms of the pyrimidine ring and the amino substituents can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP.

The synthetic versatility of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine makes it an ideal starting material for the construction of libraries of potential kinase inhibitors. For instance, the synthesis of CHMFL-ALK/EGFR-050, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), utilizes a similar 2,4-disubstituted pyrimidine core.[4] The general synthetic strategy involves the sequential nucleophilic substitution at the 2- and 4-positions of a dichloropyrimidine, followed by further modifications.

Conclusion

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a strategically important building block for the synthesis of a wide range of substituted pyrimidines. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the controlled and regioselective introduction of diverse functionalities. This versatility has made it a valuable tool for medicinal chemists, particularly in the development of kinase inhibitors and other biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.

References

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. (2021). Retrieved from [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed. (2017). Retrieved from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (1967). Retrieved from [Link]

  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (2019).
  • (PDF) An overview on synthesis and biological activity of pyrimidines - ResearchGate. (2015). Retrieved from [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (2023). Retrieved from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2023). Retrieved from [Link]

  • 4.17: Nucleophilic Substitutions in Synthesis: Amines - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents. (2022).
  • Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. (2008). Retrieved from [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. (2011).
  • 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine - Achmem. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the design of therapeutic agents, with the pyrimidine nucleus holding a place of particular significance.[1] This six-membered aromatic ring is a core component of nucleobases, such as cytosine, thymine, and uracil, making it a key player in numerous biological processes. Its structural versatility and ability to form multiple hydrogen bonds have established it as a "privileged structure" in medicinal chemistry, frequently appearing in drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2,4-diaminopyrimidine framework, in particular, has been extensively explored, leading to the development of potent inhibitors for various enzymes, most notably dihydrofolate reductase (DHFR).[3][4][5]

The subject of this guide, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, represents a strategic starting point for structure-activity relationship (SAR) studies. Each substituent on the pyrimidine core—the C2-chloro group, the C4-N-isopropylamine, and the C5-nitro group—offers a distinct vector for chemical modification. Understanding how alterations at these positions impact biological activity is crucial for optimizing lead compounds and developing novel therapeutics. This document provides a comprehensive guide for researchers on how to systematically approach the SAR exploration of this scaffold, from analog synthesis to biological evaluation.

Rationale for SAR Studies: Deconstructing the Molecule for Optimal Activity

The primary goal of a Structure-Activity Relationship (SAR) study is to systematically modify a molecule's structure to understand how these changes affect its biological activity.[6] For 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, we can dissect the molecule into three key modification points (R1, R2, and R3) to probe the chemical space around the pyrimidine core.

  • R1 (C2 Position): The Chloro Leaving Group. The chlorine atom at the C2 position is a versatile synthetic handle. Its moderate reactivity allows for nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles (e.g., amines, thiols, alcohols). This enables the introduction of a wide array of functional groups to probe for interactions with the target protein. For instance, replacing the chloro group with different amines can explore hydrogen bonding potential and steric tolerance in a hydrophobic pocket.

  • R2 (C4 Position): The N-isopropyl Group. The isopropyl group on the exocyclic amine at the C4 position provides a degree of lipophilicity and a specific steric profile. Modifying this group by introducing smaller (e.g., methyl, ethyl) or larger, more complex alkyl or aryl groups can elucidate the size and nature of the binding pocket it occupies. The secondary amine itself is a potential hydrogen bond donor.

  • R3 (C5 Position): The Nitro Group. The electron-withdrawing nitro group significantly influences the electronics of the pyrimidine ring, making the C2 and C6 positions more susceptible to nucleophilic attack. It also presents a potential hydrogen bond acceptor. Reduction of the nitro group to an amine opens up a new avenue for derivatization, allowing for the introduction of a diverse set of substituents through amide bond formation or reductive amination.

A systematic SAR study will involve the synthesis of a library of analogs where each of these positions is independently and then combinatorially modified. The resulting compounds are then subjected to a cascade of biological assays to determine their potency, selectivity, and cellular effects.

Visualization of the SAR Strategy

The following diagram illustrates the key points of modification on the 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine scaffold.

SAR_Strategy SAR Modification Points scaffold 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine R1 (C2-Cl) R2 (C4-N-isopropyl) R3 (C5-NO2) R1_mods Nucleophilic Substitution: - Amines (R-NH2) - Thiols (R-SH) - Alcohols (R-OH) scaffold:f1->R1_mods Versatile Synthetic Handle R2_mods Varying Alkyl/Aryl Groups: - Smaller (e.g., Methyl) - Larger (e.g., Cyclohexyl, Phenyl) - Functionalized side chains scaffold:f2->R2_mods Probing Lipophilicity & Sterics R3_mods Nitro Group Modification: - Reduction to Amine (NH2) - Subsequent Derivatization: - Amide formation - Sulfonamide formation scaffold:f3->R3_mods Electronic Modulation & New Functionality

Caption: Key modification points for SAR studies.

Experimental Protocols

PART 1: Synthesis of Analogs

The synthesis of analogs will primarily rely on the reactivity of the C2-chloro position. Below is a general protocol for the nucleophilic aromatic substitution reaction.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C2 Position

  • Reaction Setup: To a solution of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide, 1,4-dioxane, or ethanol) in a sealed reaction vessel, add the desired nucleophile (1.1 - 1.5 eq.) and a base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate, 2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, filter the mixture and wash the solid with a suitable solvent (e.g., water, then diethyl ether). If no precipitate forms, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired analog.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Solvent: The choice of a polar aprotic solvent like DMF or a non-polar solvent like dioxane depends on the solubility of the reactants. Ethanol can be used for reactions with simple amines.

  • Base: DIPEA is a non-nucleophilic organic base suitable for scavenging the HCl generated during the reaction without competing with the primary nucleophile. Inorganic bases like K₂CO₃ can also be used, particularly in polar solvents.

  • Temperature: Heating is generally required to overcome the activation energy for the SNAr reaction on the electron-deficient pyrimidine ring.

PART 2: Biological Evaluation

A critical aspect of SAR studies is the robust and reproducible biological evaluation of the synthesized analogs. Assuming a kinase inhibitory profile as a starting hypothesis, the following protocols for an in vitro kinase assay and a cell-based proliferation assay are provided.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.[7][8][9][10]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer appropriate for the target kinase (e.g., 40 mM Tris-HCl pH 7.4, 300 mM NaCl, 2 mM DTT).[10]

    • Prepare a 2X ATP/MgCl₂ solution in kinase buffer to a final concentration of 200 µM ATP and 20 mM MgCl₂.[7]

    • Prepare the kinase and substrate at 2X the final desired concentration in kinase buffer.

    • Prepare a serial dilution of the test compounds in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

  • Assay Procedure (96-well or 384-well plate format):

    • Add the test compound solution to the assay wells.

    • Add the 2X kinase/substrate mixture to the wells.

    • Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the 2X ATP/MgCl₂ solution.[7]

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).

  • Detection:

    • Quantify the kinase activity using a suitable detection method. Common methods include:

      • Radiometric assays: Measuring the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.

      • Fluorescence/Luminescence-based assays: Using technologies like TR-FRET, Fluorescence Polarization (FP), or luminescence-based ATP detection (e.g., Kinase-Glo®).[11]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]

Self-Validating System:

  • Controls: Include positive controls (known inhibitors of the kinase) and negative controls (vehicle, typically DMSO) in every assay plate to ensure the assay is performing as expected.[12]

  • Z'-factor: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Protocol 3: Cell-Based Proliferation Assay (XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14][15][16][17]

  • Cell Seeding:

    • Culture the desired cancer cell line under standard conditions.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15][16]

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).[15]

  • XTT Labeling:

    • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[13]

    • Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37 °C.[13][17]

  • Absorbance Measurement:

    • Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 450-500 nm. The reference wavelength should be greater than 650 nm.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ value (the concentration of compound that causes 50% growth inhibition).

Experimental Workflow Visualization:

Experimental_Workflow SAR Experimental Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation start 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine synthesis Parallel Synthesis (Protocol 1) start->synthesis purification Purification & Characterization synthesis->purification biochem_assay In Vitro Kinase Assay (Protocol 2) purification->biochem_assay Compound Library cell_assay Cell Proliferation Assay (Protocol 3) biochem_assay->cell_assay Active Compounds sar_analysis SAR Analysis & Iteration cell_assay->sar_analysis IC50/GI50 Data sar_analysis->synthesis Design Next Generation

Caption: From synthesis to biological data analysis.

Data Presentation and Interpretation

The data generated from the biological assays should be organized in a clear and concise manner to facilitate SAR analysis. A tabular format is highly recommended.

Table 1: Hypothetical SAR Data for C2-Modified Analogs

Compound IDR1 (C2-Substituent)Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
Parent -Cl>10,000>50
A-1 -NHCH₃5,20025.1
A-2 -N(CH₃)₂8,90042.3
A-3 -NH(cyclopropyl)1,5008.7
A-4 -morpholino7503.2
A-5 -SCH₃>10,000>50

Interpretation of Hypothetical Data:

  • The parent compound is inactive, indicating the need for modification at the C2 position.

  • Replacing the chloro group with small amines (A-1, A-2) confers weak activity.

  • Introducing a cyclopropylamine (A-3) improves potency, suggesting a preference for a small, rigid lipophilic group.

  • The morpholino group (A-4) provides the best activity in this series, perhaps due to the oxygen atom acting as a hydrogen bond acceptor.

  • The methylthioether (A-5) is inactive, suggesting that a nitrogen atom at this position is crucial for interaction with the target.

Safety and Handling Precautions

Chemical Safety:

  • Nitroaromatic Compounds: Nitroaromatic compounds are a class of chemicals that can be toxic and potentially explosive.[18][19][20][21] They should be handled with care in a well-ventilated fume hood. Avoid heating these compounds in a closed system. Contamination with impurities can lower their thermal stability.[18] Due to their toxicity, skin contact and inhalation should be minimized.[19][20][21][22]

  • Halogenated Pyrimidines: Chlorinated pyrimidines can be irritants and harmful if swallowed, inhaled, or absorbed through the skin.[23]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21][22]

Conclusion

The 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine scaffold provides a rich platform for the discovery of novel bioactive molecules. A systematic and iterative approach to SAR, guided by the principles and protocols outlined in this document, will enable researchers to efficiently explore the chemical space around this privileged core. The key to a successful SAR campaign lies in the tight integration of rational design, efficient synthesis, and robust biological evaluation. By understanding the causal relationships between structural modifications and biological activity, researchers can accelerate the journey from a starting hit to a potent and selective lead compound.

References

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541-2572. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Russell, P. B., & Hitchings, G. H. (1951). 2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives. Journal of the American Chemical Society, 73(8), 3763–3770. [Link]

  • ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • American Chemical Society. (2001). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (2021). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridin-4-amine. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • National Center for Biotechnology Information. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • ResearchGate. (2016). (PDF) Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. [Link]

  • Human Journals. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • RCSB PDB. (n.d.). Diaminopyrimidine. [Link]

  • Wikisource. (2005). Nitroaromatic Compounds (2005). [Link]

  • National Center for Biotechnology Information. (2019). Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link]

  • National Center for Biotechnology Information. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. [Link]

  • Drug Design. (2005). Structure Activity Relationships. [Link]

  • PubChem. (n.d.). 2-chloro-N-methyl-5-nitropyrimidin-4-amine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful and efficient synthesis of this key chemical intermediate.

Introduction

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-5-nitropyrimidine and isopropylamine. While the reaction is generally robust, achieving high yield, purity, and regioselectivity can be challenging. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and practical laboratory experience.

Reaction Overview: The SNAr Mechanism

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, activated by the electron-withdrawing nitro group at the C5 position and the two chlorine atoms, is susceptible to nucleophilic attack by isopropylamine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of a chloride ion to restore aromaticity.

A critical aspect of this synthesis is regioselectivity . The two chlorine atoms at the C2 and C4 positions are not equivalent. For primary and secondary amines, such as isopropylamine, the substitution reaction demonstrates high selectivity for the C4 position.[1][2] This preference is attributed to the greater electron deficiency and steric accessibility of the C4 carbon compared to the C2 position.

SNAr_Mechanism reagents 2,4-dichloro- 5-nitropyrimidine + Isopropylamine meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Nucleophilic Attack product 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine + HCl meisenheimer->product Chloride Elimination experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add Isopropylamine/DIPEA solution dropwise prep2->react1 react2 Stir and monitor by TLC react1->react2 workup1 Quench with water react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify1 Column Chromatography workup3->purify1

Sources

Degradation pathways of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use in chemical reactions. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring the integrity and success of your experiments.

Introduction to the Stability of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a highly functionalized molecule with several reactive sites that can be susceptible to degradation under various reaction conditions. Understanding the potential degradation pathways is crucial for optimizing reaction outcomes, minimizing impurity formation, and ensuring the synthesis of the desired product with high purity and yield. The primary sites of reactivity are the C2-chloro substituent, the C5-nitro group, and the pyrimidine ring itself.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: I am observing a significant amount of a byproduct with the loss of chlorine. What is happening and how can I prevent it?

Answer:

This is a common issue and is most likely due to the nucleophilic aromatic substitution (SNAr) of the C2-chloro group. The pyrimidine ring, particularly with the electron-withdrawing nitro group at the C5 position, is highly activated towards nucleophilic attack.[1]

Potential Nucleophiles in Your Reaction:

  • Solvent: Protic solvents like water, methanol, or ethanol can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to the formation of hydroxypyrimidine or alkoxypyrimidine byproducts.

  • Reagents: Amines, thiols, or other nucleophilic reagents present in your reaction mixture can displace the chloride.

  • Starting Materials/Intermediates: If your starting materials or intermediates have nucleophilic functional groups, they can react with the 2-chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Troubleshooting Steps:

  • Solvent Choice: If possible, switch to a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF).

  • Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature may significantly reduce the rate of this side reaction.

  • pH Control: If your reaction conditions are basic, consider if a milder base or a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) can be used. For reactions sensitive to acidic conditions, ensure the reaction mixture is appropriately buffered.

  • Moisture Control: Ensure all reagents and solvents are dry, as water can lead to the formation of the corresponding pyrimidin-2-one derivative.[2]

Workflow for Investigating Unwanted Nucleophilic Substitution:

start Observation of Cl loss check_nucleophiles Identify potential nucleophiles (Solvent, Reagents, Water) start->check_nucleophiles solvent Switch to aprotic solvent check_nucleophiles->solvent Protic solvent? temp Lower reaction temperature check_nucleophiles->temp High temperature? ph Adjust pH/Base check_nucleophiles->ph Basic/Acidic? moisture Ensure anhydrous conditions check_nucleophiles->moisture Aqueous workup? analyze Analyze reaction mixture by LC-MS solvent->analyze temp->analyze ph->analyze moisture->analyze

Caption: Troubleshooting workflow for chlorine displacement.

FAQ 2: My reaction is turning dark, and I am seeing byproducts corresponding to the reduction of the nitro group. What is causing this?

Answer:

The C5-nitro group on the pyrimidine ring is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives.[3] This is often observed when using certain reagents or under specific reaction conditions.

Potential Causes for Nitro Group Reduction:

  • Reducing Agents: The presence of common laboratory reducing agents, even in catalytic amounts, can lead to the reduction of the nitro group. This includes certain metals (e.g., Fe, Zn, Pd, Pt), hydrides (though less common for aromatic nitro groups), and other reducing species.[3]

  • Hydrogenation Conditions: If your reaction involves catalytic hydrogenation for another functional group, the nitro group is highly likely to be reduced.

  • Electron Transfer Processes: Some reaction conditions can facilitate single-electron transfer (SET) processes, which can initiate the reduction of the nitro group.

Troubleshooting Steps:

  • Reagent Purity: Ensure that your reagents are free from contaminants that could act as reducing agents.

  • Avoid Common Reducing Agents: If possible, choose synthetic routes that do not involve reagents known to reduce aromatic nitro groups.

  • Inert Atmosphere: If you suspect a reductive degradation pathway sensitive to air, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) might be beneficial, although oxygen typically inhibits the reduction.

  • Chemoselective Reduction: If a reduction is desired elsewhere in the molecule, carefully select a chemoselective reducing agent that will not affect the nitro group under your reaction conditions.

Proposed Degradation Pathway for Nitro Group Reduction:

start 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine nitroso 5-Nitroso derivative start->nitroso + 2e-, + 2H+ hydroxylamine 5-Hydroxylamino derivative nitroso->hydroxylamine + 2e-, + 2H+ amine 5-Amino derivative hydroxylamine->amine + 2e-, + 2H+

Caption: Stepwise reduction of the C5-nitro group.

FAQ 3: I am observing multiple unidentified impurities in my reaction mixture by LC-MS. How can I begin to characterize these degradation products?

Answer:

The presence of multiple impurities suggests that several degradation pathways may be occurring simultaneously. A systematic approach is necessary to identify these byproducts. Forced degradation studies can be a powerful tool in this scenario.[4]

Forced Degradation Experimental Protocol:

The goal of a forced degradation study is to intentionally degrade the 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine under various stress conditions to generate its potential degradation products. This will help in identifying the impurities observed in your reaction.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) and take samples at different time points (e.g., 1, 4, 8, 24 hours).

  • Basic Hydrolysis: Repeat the above experiment using 0.1 M NaOH. Be aware that pyrimidine rings can be susceptible to ring-opening under strong basic conditions.[5]

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature and at an elevated temperature.

  • Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point for an extended period.

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Analytical Workflow:

  • Analyze the samples from each stress condition using LC-MS to determine the mass of the degradation products.

  • Compare the retention times and mass spectra of the forced degradation samples with the impurities observed in your reaction mixture.

  • High-resolution mass spectrometry (HRMS) can provide accurate mass data to help elucidate the elemental composition of the impurities.

  • For significant impurities, preparative HPLC can be used for isolation, followed by structural characterization using NMR spectroscopy.[6]

Table 1: Common Degradation Products and their Likely Origin

Potential Degradation Product Molecular Weight Change Likely Degradation Pathway
2-Hydroxy-N-isopropyl-5-nitropyrimidin-4-amine-16.5Hydrolysis of the C2-chloro group
2-Methoxy-N-isopropyl-5-nitropyrimidin-4-amine-4.5Reaction with methanol (solvent)
2-Chloro-N-isopropyl-5-aminopyrimidin-4-amine-30Reduction of the C5-nitro group
Pyrimidine ring-opened productsVariesHarsh basic or acidic conditions

Summary of Potential Degradation Pathways

The following diagram summarizes the main degradation pathways for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine based on its chemical structure and the reactivity of related compounds.

cluster_sub Nucleophilic Substitution at C2 cluster_red Reduction of C5-Nitro Group cluster_ring Ring Degradation main 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine hydrolysis Hydrolysis (2-Hydroxy derivative) main->hydrolysis H₂O / Base alkoxylation Alkoxylation (2-Alkoxy derivative) main->alkoxylation ROH / Base amination Amination (2-Amino derivative) main->amination R₂NH reduction Reduction (5-Amino derivative) main->reduction Reducing Agent ring_opening Ring Opening (Under harsh conditions) main->ring_opening Strong Acid/Base, Heat

Caption: Overview of potential degradation pathways.

References

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Synlett. Retrieved from [Link]

  • Yamazaki, S., et al. (1991). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology, 42(11), 2241-2247. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o897. Retrieved from [Link]

  • Kim, H. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4106-4114. Retrieved from [Link]

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  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

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  • Ghaffari, S., et al. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 19(12), 20556-20566. Retrieved from [Link]

  • Kumar, A., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5444. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-5-nitropyridine.
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  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Retrieved from [Link]

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  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 4), o897. Retrieved from [Link]

  • Daluge, S. M., et al. (2000). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 8(4), 847-862. Retrieved from [Link]

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  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. Retrieved from [Link]

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  • Schrödinger. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

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  • Kumar, V., et al. (2018). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 42(18), 15011-15019. Retrieved from [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will delve into the critical role of solvents in modulating the reactivity of this electron-deficient pyrimidine derivative, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Understanding the Reactivity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a highly activated substrate for nucleophilic aromatic substitution. Its reactivity is governed by the strong electron-withdrawing properties of the nitro group and the pyrimidine ring nitrogens. These features create a significant partial positive charge on the carbon atom bearing the chlorine, making it susceptible to attack by nucleophiles. The general mechanism for an SNAr reaction is a two-step addition-elimination process.[1]

Caption: Generalized SNAr mechanism on a substituted pyrimidine.

The choice of solvent is paramount as it can significantly influence the rate and outcome of the reaction by stabilizing or destabilizing the reactants, intermediates, and transition states.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine and provides solutions grounded in the principles of solvent effects.

Q1: My reaction is very slow or has stalled. How can I increase the reaction rate?

A1: A sluggish reaction is often due to poor stabilization of the charged intermediate (Meisenheimer complex).

  • Causality: The formation of the anionic Meisenheimer complex is often the rate-determining step. Polar aprotic solvents are highly effective at solvating the starting materials and, more importantly, the charged intermediate, thereby lowering the activation energy of this step.

  • Solution:

    • Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent like toluene or a less polar solvent like THF, consider switching to a polar aprotic solvent.

    • Solvent Choice: Excellent choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and are good at solvating cations, leaving the nucleophile more "naked" and reactive.

    • Temperature: If changing the solvent is not feasible, cautiously increasing the reaction temperature can also increase the rate. However, be mindful of potential side reactions.

Q2: I am observing significant formation of an undesired side product. What could be the cause?

A2: Side product formation is frequently a result of the solvent participating in the reaction or promoting alternative reaction pathways.

  • Causality with Protic Solvents: If you are using a protic solvent such as ethanol, methanol, or water, the solvent itself can act as a nucleophile, leading to the formation of alkoxy or hydroxy byproducts. This is especially problematic if your primary nucleophile is weak.[2][3]

  • Solution:

    • Use an Aprotic Solvent: The most effective solution is to switch to an aprotic solvent (polar or nonpolar, depending on other reaction parameters).

    • Dry Solvents: Ensure your aprotic solvent is anhydrous. Trace amounts of water can lead to hydrolysis of the starting material.

    • Sterically Hindered Alcohols: If a protic solvent is necessary, consider a more sterically hindered alcohol like tert-butanol, which is less likely to act as a nucleophile.[3]

Q3: My product is difficult to isolate from the reaction mixture. Are there any solvent-related strategies to improve this?

A3: Product isolation challenges can often be mitigated by judicious solvent selection.

  • Causality: High-boiling polar aprotic solvents like DMF and DMSO can be difficult to remove during workup.

  • Solution:

    • Consider a Lower-Boiling Solvent: If the reaction proceeds well in a solvent like acetonitrile (ACN) or tetrahydrofuran (THF), these are generally easier to remove under reduced pressure.

    • Solvent Miscibility in Workup: Choose a reaction solvent that will facilitate an extractive workup. For example, if your product is soluble in a nonpolar organic solvent, using a reaction solvent that is miscible with water (like DMF or ACN) will allow for easy extraction of the product into an immiscible organic layer.

    • Precipitation/Crystallization: Sometimes, the product can be precipitated or crystallized directly from the reaction mixture by adding an anti-solvent. For example, if the reaction is run in DMF, adding water might cause the product to precipitate.

Frequently Asked Questions (FAQs)

Q: How does solvent polarity affect the rate of an SNAr reaction with this compound?

A: Generally, for neutral nucleophiles, increasing solvent polarity will increase the reaction rate. The transition state leading to the charged Meisenheimer complex is more polar than the reactants, and a polar solvent will stabilize this transition state more effectively, thus accelerating the reaction.[4] For anionic nucleophiles, the effect can be more complex as the solvent also solvates the nucleophile, potentially reducing its reactivity.

Q: Can I use protic solvents like ethanol or water?

A: While possible, it is generally not recommended unless the nucleophile is significantly more reactive than the solvent. Protic solvents can act as competing nucleophiles, leading to undesired byproducts.[2][5] They can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity.

Q: What is the role of a non-polar solvent like toluene or hexane?

A: Non-polar solvents are generally poor choices for SNAr reactions as they do not effectively stabilize the charged Meisenheimer complex, leading to very slow reaction rates.[6] They may be used in specific cases where solubility of reactants is an issue or to control reactivity and minimize side reactions.

Q: How do I choose the best solvent for my specific nucleophile?

A: The choice of solvent can depend on the nature of your nucleophile.

  • For neutral nucleophiles (e.g., amines): Polar aprotic solvents like DMF, DMSO, or ACN are excellent choices as they enhance the nucleophilicity of the amine.

  • For anionic nucleophiles (e.g., alkoxides, thiolates): Polar aprotic solvents are still generally preferred. However, in some cases, less polar solvents might be used to reduce the solvation of the anion and increase its reactivity.

  • For reactions involving a base: Ensure the solvent is compatible with the base used. For example, ester-based solvents are not compatible with strong bases.[3]

Solvent Selection Guide

The following table provides a summary of common solvents and their suitability for SNAr reactions with 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Solvent ClassExamplesSuitabilityRationale
Polar Aprotic DMF, DMSO, NMP, ACNHighly Recommended Excellent at stabilizing the Meisenheimer complex, leading to faster reaction rates.[6]
Polar Protic Water, Ethanol, MethanolUse with Caution Can act as competing nucleophiles. May be suitable for highly reactive nucleophiles.[2][5]
Ethers THF, Dioxane, 2-MeTHFModerately Suitable Less polar than aprotic polar solvents, leading to slower reactions. Good for controlling reactivity.
Non-polar Toluene, Hexane, BenzeneNot Recommended Poor stabilization of the charged intermediate, resulting in very slow or no reaction.

Experimental Protocols & Visualizations

General Procedure for Nucleophilic Aromatic Substitution
  • To a solution of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq.) in the chosen anhydrous solvent (see table above), add the nucleophile (1.0-1.2 eq.).

  • If the nucleophile is an amine salt or if the reaction generates HCl, add a non-nucleophilic base (e.g., diisopropylethylamine, triethylamine, or potassium carbonate) (1.5-2.0 eq.).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the nucleophile and solvent choice).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, perform an aqueous workup, followed by extraction with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Solvent Selection Workflow

Solvent_Selection Start Start: Select Solvent for S N Ar Nucleophile What is the nature of the nucleophile? Start->Nucleophile Neutral Neutral (e.g., Amine) Nucleophile->Neutral Neutral Anionic Anionic (e.g., Alkoxide) Nucleophile->Anionic Anionic Polar_Aprotic Use Polar Aprotic Solvent (DMF, DMSO, ACN) Neutral->Polar_Aprotic Non_Polar Consider less polar aprotic solvent (THF, Dioxane) Anionic->Non_Polar Protic_Solvent Is a protic solvent required? Protic_Yes Use with caution (e.g., Ethanol, Water). Expect side products. Protic_Solvent->Protic_Yes Yes Protic_No Select appropriate aprotic solvent Protic_Solvent->Protic_No No Polar_Aprotic->Protic_Solvent Non_Polar->Protic_Solvent End Proceed with Experiment Protic_Yes->End Protic_No->End

Caption: A decision-making workflow for solvent selection in SNAr reactions.

Troubleshooting Decision Tree

Troubleshooting Start Problem with S N Ar Reaction Issue Identify the main issue Start->Issue Slow_Reaction Slow or No Reaction Issue->Slow_Reaction Rate Side_Products Side Product Formation Issue->Side_Products Purity Isolation_Difficulty Difficult Product Isolation Issue->Isolation_Difficulty Workup Solvent_Check1 Check Solvent Polarity Slow_Reaction->Solvent_Check1 Solvent_Check2 Check Solvent Type Side_Products->Solvent_Check2 Solvent_Check3 Check Solvent Properties Isolation_Difficulty->Solvent_Check3 Increase_Polarity Switch to more polar aprotic solvent (e.g., DMF, DMSO) Solvent_Check1->Increase_Polarity Increase_Temp Increase Reaction Temperature Increase_Polarity->Increase_Temp If still slow Use_Aprotic Switch to Aprotic Solvent Solvent_Check2->Use_Aprotic Dry_Solvent Ensure Solvent is Anhydrous Use_Aprotic->Dry_Solvent Lower_Boiling Use Lower Boiling Point Solvent (e.g., ACN, THF) Solvent_Check3->Lower_Boiling Optimize_Workup Optimize Workup Procedure Lower_Boiling->Optimize_Workup

Caption: A decision tree for troubleshooting common experimental issues.

Safety Information

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine and related compounds are potentially hazardous. Always consult the Safety Data Sheet (SDS) before use. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • PubChem. 2-Chloro-5-nitropyridin-4-amine. [Link]

  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. Nature of the nucleophile and solvent effect on a SNAr reaction. [Link]

  • PMC - NIH. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]

  • ResearchGate. Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]

  • Spectrum. N-(2-chloroethyl)-N-isopropyl-propan-2-amine. [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Fluoro-N-isopropyl-5-nitropyrimidin-4-amines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for modulating pharmacological activity. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) stands out as a robust and versatile tool. This guide provides an in-depth comparison of the reactivity of two key intermediates: 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine and its 2-fluoro analog. Understanding the nuances of their reactivity is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.

The Foundation: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

Nucleophilic aromatic substitution on pyrimidine rings is a powerful method for introducing a variety of functional groups. The inherent electron-deficient nature of the pyrimidine ring, exacerbated by the presence of a strongly electron-wringing nitro group at the 5-position, makes the C2 and C4 positions susceptible to nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The rate of an SNAr reaction is primarily governed by the first step: the attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate, in turn, is influenced by the ability of the substituents on the ring to delocalize the negative charge. The subsequent elimination of the leaving group to restore aromaticity is typically a faster process.

The Halogen Effect: A Counterintuitive Trend in Reactivity

In the realm of SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, reflecting the strength of the carbon-halogen bond. However, in SNAr reactions, this trend is often inverted, with fluorine being the most effective leaving group. This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.

The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom at the site of substitution more electrophilic and thus more susceptible to nucleophilic attack. This inductive effect lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the overall reaction rate. While the C-F bond is the strongest among the carbon-halogen bonds, its breaking is not the kinetically dominant factor in this mechanistic manifold.

Comparative Reactivity: Fluoro vs. Chloro

Based on the established principles of SNAr reactions, the 2-fluoro analog of N-isopropyl-5-nitropyrimidin-4-amine is expected to be significantly more reactive than its 2-chloro counterpart. The superior electron-withdrawing ability of fluorine enhances the electrophilicity of the C2 position, leading to a faster rate of nucleophilic attack.

Experimental Design for a Comparative Reactivity Study

To empirically validate the expected difference in reactivity, a well-designed kinetic study is essential. The following protocol outlines a general approach for comparing the reaction rates of 2-chloro- and 2-fluoro-N-isopropyl-5-nitropyrimidin-4-amine with a representative nucleophile, such as piperidine. Isopropylamine itself is a relatively weak nucleophile, so a more nucleophilic amine is chosen for a more readily measurable reaction rate.[5]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Dissolve 2-halo-pyrimidine in anhydrous solvent D Equilibrate reactants to reaction temperature A->D B Prepare a solution of the nucleophile (e.g., Piperidine) B->D C Prepare a solution of a non-nucleophilic base (e.g., DBU) C->D E Initiate reaction by adding nucleophile and base D->E F Monitor reaction progress (e.g., HPLC, LC-MS) E->F G Quench aliquots at specific time points F->G H Analyze aliquots to determine reactant and product concentrations G->H I Plot concentration vs. time to determine reaction rate H->I

Caption: Workflow for a kinetic study comparing the reactivity of 2-halo-pyrimidines.

Detailed Protocol
  • Materials and Reagents:

    • 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

    • 2-Fluoro-N-isopropyl-5-nitropyrimidin-4-amine

    • Piperidine (or other desired nucleophile)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base

    • Anhydrous acetonitrile or another appropriate polar aprotic solvent

    • Internal standard for HPLC analysis (e.g., naphthalene)

    • HPLC-grade solvents for mobile phase

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Thermostatted reaction vessel

    • Magnetic stirrer

    • Microsyringes

  • Procedure: a. Prepare stock solutions of the 2-halopyrimidine, nucleophile, base, and internal standard in the chosen anhydrous solvent. b. In a thermostatted reaction vessel, combine the 2-halopyrimidine solution and the internal standard solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25 °C). c. Initiate the reaction by adding the nucleophile and base solutions simultaneously. Start a timer immediately. d. At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it in a vial containing a solution that will stop the reaction (e.g., a dilute acid solution). e. Analyze the quenched aliquots by HPLC to determine the concentrations of the starting material and the product. f. Plot the concentration of the starting material versus time to determine the initial reaction rate. For a pseudo-first-order reaction (using a large excess of the nucleophile), a plot of ln([reactant]) versus time will yield a straight line with a slope equal to -kobs.

Expected Results and Data Interpretation

The experimental data is expected to show a significantly faster rate of reaction for the 2-fluoro analog compared to the 2-chloro analog under identical conditions. This would be reflected in a steeper decay in the concentration of the starting material and a more rapid formation of the product in the HPLC analysis.

Parameter2-Fluoro Analog2-Chloro Analog
Expected Relative Rate FasterSlower
Activation Energy (Ea) LowerHigher
Reaction Half-life (t1/2) ShorterLonger

Note: The actual rate constants and half-lives would need to be determined experimentally.

Mechanistic Insights

The enhanced reactivity of the 2-fluoro analog can be visualized through the mechanism of the SNAr reaction.

SNAr_Mechanism cluster_fluoro 2-Fluoro Analog cluster_chloro 2-Chloro Analog F_Start Py-F F_TS1 [Nu---C-F]‡ F_Start->F_TS1 Nucleophilic Attack (fast) F_Intermediate Meisenheimer Complex (more stabilized) F_TS1->F_Intermediate F_TS2 [C---F]‡ F_Intermediate->F_TS2 Fluoride Elimination F_Product Py-Nu F_TS2->F_Product Cl_Start Py-Cl Cl_TS1 [Nu---C-Cl]‡ Cl_Start->Cl_TS1 Nucleophilic Attack (slower) Cl_Intermediate Meisenheimer Complex (less stabilized) Cl_TS1->Cl_Intermediate Cl_TS2 [C---Cl]‡ Cl_Intermediate->Cl_TS2 Chloride Elimination Cl_Product Py-Nu Cl_TS2->Cl_Product

Caption: Comparative SNAr mechanism for 2-fluoro and 2-chloro pyrimidines.

The highly electronegative fluorine atom in the 2-fluoro analog inductively stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. This stabilization lowers the activation energy of this rate-determining step, resulting in a faster reaction.

Practical Implications for Drug Development

The choice between a 2-chloro and a 2-fluoro pyrimidine intermediate has significant practical implications in a drug development setting:

  • Reaction Conditions: The higher reactivity of the 2-fluoro analog may allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times), which can be beneficial for sensitive substrates and for reducing energy consumption.

  • Nucleophile Scope: The enhanced electrophilicity of the 2-fluoro compound may enable reactions with weaker nucleophiles that are unreactive or sluggish with the 2-chloro analog.

  • Cost and Availability: The relative cost and commercial availability of the starting materials may also influence the choice of intermediate.

  • Process Safety: Milder reaction conditions associated with the more reactive fluoro compound can lead to a safer and more scalable process.

Conclusion

In the context of nucleophilic aromatic substitution on the N-isopropyl-5-nitropyrimidin-4-amine scaffold, the 2-fluoro analog is demonstrably the more reactive substrate compared to its 2-chloro counterpart. This enhanced reactivity is a direct consequence of the high electronegativity of fluorine, which facilitates the rate-determining nucleophilic attack. For researchers and process chemists, leveraging the heightened reactivity of the 2-fluoro derivative can lead to more efficient, versatile, and scalable synthetic routes for the development of novel pyrimidine-based therapeutics. The principles and experimental framework outlined in this guide provide a solid foundation for making informed decisions in the selection and application of these critical building blocks.

References

  • ResearchGate. (2025). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Available at: [Link]

  • MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Available at: [Link]

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  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Available at: [Link]

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  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available at: [Link]

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  • National Institutes of Health. (2011). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Available at: [Link]

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  • Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Novel Compounds from 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the structural validation of novel compounds synthesized from the versatile building block, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Pyrimidine derivatives are of immense interest in medicinal chemistry, and rigorous structural confirmation is a cornerstone of successful drug discovery and development.[1] We will move beyond a simple recitation of techniques to a discussion of the strategic application of orthogonal analytical methods, emphasizing the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the scientific integrity of their synthesized compounds. We will explore common synthetic transformations and detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray crystallography for unequivocal structure elucidation.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The starting material, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, is a highly functionalized precursor, offering multiple reaction sites for the generation of diverse compound libraries. The chloro-substituent at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group at the 5-position can be reduced to an amine, which can then undergo a variety of subsequent reactions.[1][2][3] The isopropylamino group at the 4-position provides a key point of steric and electronic influence.

Given the potential for regioisomeric and other unexpected products, a robust, multi-faceted approach to structural validation is not just recommended, but essential.[4] This guide will use a hypothetical synthetic pathway to illustrate the principles and practices of confirming the structure of a novel derivative.

Synthetic Pathways and a Hypothetical Case Study: "Compound X"

To illustrate the validation process, let's consider a two-step synthesis starting from 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine to create a hypothetical novel molecule, "Compound X".

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group and the ring nitrogen atoms.[5][6] We will react the starting material with 4-methoxyaniline.

  • Reaction: 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine + 4-Methoxyaniline → N2-(4-methoxyphenyl)-N4-isopropyl-5-nitropyrimidine-2,4-diamine (Intermediate 1)

Step 2: Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to a primary amine, opening up avenues for further derivatization.[7][8] Common reducing agents include H2 with a metal catalyst (e.g., Pd/C), or reagents like sodium dithionite.[9]

  • Reaction: N2-(4-methoxyphenyl)-N4-isopropyl-5-nitropyrimidine-2,4-diamine (Intermediate 1) → N2-(4-methoxyphenyl)-N4-isopropylpyrimidine-2,4,5-triamine ("Compound X")

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for "Compound X".

The Orthogonal Approach to Structural Validation

No single analytical technique can definitively prove the structure of a novel compound.[10] A robust validation strategy relies on the convergence of data from multiple, orthogonal (independent) methods. Each technique provides a different piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment.

The logical flow for validating a novel compound like "Compound X" is as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Absolute Confirmation Synthesize Synthesize & Purify 'Compound X' FTIR FTIR Analysis (Functional Groups) Synthesize->FTIR MS Mass Spectrometry (Molecular Formula) FTIR->MS NMR NMR Spectroscopy (Connectivity & Environment) Xray X-Ray Crystallography (3D Structure) NMR->Xray If single crystal is obtained MS->NMR

Caption: Logical workflow for structural validation.

Detailed Analytical Techniques and Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Experience: HRMS is arguably the most crucial initial analysis. It provides the accurate mass of the synthesized compound, which allows for the unambiguous determination of its molecular formula.[11][12] This is the foundational data point upon which all other structural interpretations are built. For "Compound X" (C14H18N6O), we expect a specific monoisotopic mass. Any deviation from this would indicate an incorrect product, an impurity, or an unexpected reaction.

  • Experimental Protocol (LC-HRMS):

    • Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject a small volume (1-5 µL) into a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system, typically equipped with an electrospray ionization (ESI) source.

    • The LC component will separate the compound from any minor impurities.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

    • Utilize the instrument software to calculate the elemental composition from the measured accurate mass.

  • Data Interpretation & Comparison:

CompoundMolecular FormulaCalculated [M+H]+Observed [M+H]+ (Hypothetical)
"Compound X" C14H18N6O287.1615287.1613
Alternative (Isomer) C15H20N4O289.1710-

The data table clearly shows that a high-resolution mass measurement can easily distinguish between the expected product and an alternative with a different molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[13][14] For a substituted pyrimidine like "Compound X", a suite of NMR experiments is necessary.

    • 1H NMR: Provides information on the number of different proton environments and their neighboring protons (through spin-spin coupling).

    • 13C NMR: Shows the number of different carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular structure. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is key for connecting different fragments of the molecule.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer the solution to an NMR tube.

    • Acquire a standard 1H NMR spectrum.

    • Acquire a 13C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed to resolve structural ambiguities.

  • Data Interpretation for "Compound X" (Hypothetical Data):

Group1H Shift (ppm)13C Shift (ppm)Key HMBC Correlations
Pyrimidine-H6~8.0 (s, 1H)~145C2, C4, C5
Isopropyl-CH~4.2 (m, 1H)~45C4, Isopropyl-CH3
Isopropyl-CH3~1.2 (d, 6H)~22Isopropyl-CH, C4
Methoxy-OCH3~3.8 (s, 3H)~55Methoxy-Aromatic C
Aromatic-H (ortho to OCH3)~6.9 (d, 2H)~115Methoxy-Aromatic C, C2
Aromatic-H (ortho to NH)~7.5 (d, 2H)~125C2, Methoxy-Aromatic C
NH ProtonsBroad signals--

Causality in Interpretation: The absence of a signal for the C5-H in "Compound X" and the appearance of a new signal for the pyrimidine C6-H is a key indicator of the substitution pattern. The HMBC correlation from the aromatic protons to the C2 carbon of the pyrimidine ring would be definitive proof of the SNAr reaction at the desired position.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Experience: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[15][16] While it doesn't provide detailed connectivity information, it is excellent for confirming the success of a reaction, such as the reduction of a nitro group to an amine.[17]

  • Experimental Protocol (ATR-FTIR):

    • Place a small amount of the solid, purified compound directly onto the ATR (Attenuated Total Reflectance) crystal.

    • Apply pressure to ensure good contact.

    • Acquire the infrared spectrum, typically over a range of 4000-400 cm-1.

  • Data Interpretation & Comparison:

Functional GroupIntermediate 1 (Vibrational Frequency cm-1)"Compound X" (Vibrational Frequency cm-1)
N-H Stretch (Amine/Amide)~3300-3400~3300-3450 (often broader)
C-H Stretch (Aromatic/Aliphatic)~2850-3100~2850-3100
NO2 Asymmetric Stretch ~1520-1550 Absent
NO2 Symmetric Stretch ~1340-1380 Absent
C=N/C=C Ring Stretch~1600-1650~1600-1650

The key diagnostic feature is the disappearance of the strong nitro group stretches in the spectrum of "Compound X" compared to Intermediate 1.[15] This provides strong evidence that the reduction was successful.

Single-Crystal X-ray Crystallography
  • Expertise & Experience: This is the "gold standard" for structural determination.[18][19] If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the atoms in the molecule, confirming not only the connectivity but also the stereochemistry and absolute configuration.[20][21][22]

  • Experimental Protocol:

    • Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure using specialized software.

  • Data Interpretation: The output is a 3D model of the molecule with precise bond lengths and angles. This data would definitively confirm the structure of "Compound X", leaving no room for doubt.

Conclusion

The validation of novel chemical structures is a methodical process that requires the intelligent application of multiple analytical techniques. Starting with HRMS to establish the molecular formula, followed by a detailed NMR analysis to piece together the atomic connectivity, and supplemented by FTIR to confirm functional group transformations, researchers can build a strong and self-consistent case for a proposed structure. When possible, single-crystal X-ray crystallography provides the ultimate, unequivocal proof. By understanding the strengths and limitations of each technique and using them in a complementary fashion, scientists can ensure the integrity of their research and accelerate the drug discovery process.

References

  • ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved January 26, 2026, from [Link]

  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. RSC Publishing. Retrieved January 26, 2026, from [Link]

  • European Journal of Organic Chemistry. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2022). Advances in high-throughput mass spectrometry in drug discovery. Retrieved January 26, 2026, from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An International Journal, 4(2), 1-5. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). A novel approach to crystal structure determination for organic compounds. Retrieved January 26, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved January 26, 2026, from [Link]

  • IntechOpen. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 26, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved January 26, 2026, from [Link]

  • Chromatography Online. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved January 26, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). x Ray crystallography. Retrieved January 26, 2026, from [Link]

  • Pharmacy 180. (n.d.). Structure Determination of Organic Compounds. Retrieved January 26, 2026, from [Link]

  • Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved January 26, 2026, from [Link]

  • SCIEX. (n.d.). High-Resolution Mass Spectrometry Solutions in Drug Discovery and Development. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2019). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Retrieved January 26, 2026, from [Link]

  • Nanotechnology Perceptions. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved January 26, 2026, from [Link]

  • AZoM. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved January 26, 2026, from [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved January 26, 2026, from [Link]

  • The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved January 26, 2026, from [Link]

  • ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved January 26, 2026, from [Link]

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  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
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Sources

A Researcher's Guide to Sourcing and Purity Assessment of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quality of starting materials is a cornerstone of successful research and development. For scientists engaged in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors, the pyrimidine scaffold remains a privileged structure. Among the vast array of pyrimidine-based building blocks, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine stands out as a critical intermediate. Its trifunctional nature—a reactive chlorine atom, a secondary amine, and a nitro group—offers a versatile platform for the elaboration of complex molecular architectures.

This guide provides an in-depth, technical comparison of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine from various suppliers. We will delve into a rigorous, multi-technique approach for purity assessment, moving beyond the face value of a supplier's certificate of analysis. By understanding the potential synthetic liabilities and employing robust analytical methodologies, researchers can ensure the integrity of their starting materials, thereby safeguarding the reproducibility and success of their synthetic campaigns. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, empowering them to make informed decisions when sourcing and utilizing this key chemical intermediate.

The Significance of Purity in Drug Discovery

The adage "garbage in, garbage out" holds particularly true in medicinal chemistry. The purity of a starting material like 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine has profound implications throughout the drug development pipeline. Impurities, even at seemingly low levels, can lead to a cascade of undesirable consequences:

  • Formation of Impurity-Related Byproducts: Reactive impurities can participate in subsequent synthetic steps, leading to the formation of unexpected and often difficult-to-separate byproducts. This not only reduces the yield of the desired compound but also complicates purification efforts.

  • Inaccurate Biological Data: If an impurity possesses biological activity, it can lead to misleading structure-activity relationship (SAR) data, potentially guiding a research program down a fruitless path.

  • Challenges in Scale-Up: Impurities that are manageable on a milligram scale can become significant obstacles during process development and scale-up, potentially impacting the feasibility of a synthetic route for manufacturing.

Therefore, a thorough understanding and assessment of the purity of this key building block are not merely a quality control exercise but a critical component of risk mitigation in drug discovery.

Potential Impurities: A Synthesis-Based Perspective

To effectively assess the purity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, it is essential to understand its likely synthetic origin. The most common and economically viable route to this compound involves the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-nitropyrimidine.

2,4-dichloro-5-nitropyrimidine 2,4-dichloro-5-nitropyrimidine 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine 2,4-dichloro-5-nitropyrimidine->2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine  isopropylamine, base Impurity_A 2,4-bis(isopropylamino)-5-nitropyrimidine 2,4-dichloro-5-nitropyrimidine->Impurity_A  isopropylamine (excess), heat Impurity_C 2,4-dichloro-5-nitropyrimidine (starting material) 2,4-dichloro-5-nitropyrimidine->Impurity_C  incomplete reaction Impurity_B 2-hydroxy-N-isopropyl-5-nitropyrimidin-4-amine 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine->Impurity_B  hydrolysis

Figure 1. Plausible synthetic route and potential process-related impurities.

Based on this synthetic pathway, several process-related impurities can be anticipated:

  • Unreacted Starting Material: Incomplete reaction can result in the presence of residual 2,4-dichloro-5-nitropyrimidine .

  • Di-substituted Byproduct: Over-reaction or non-selective substitution can lead to the formation of 2,4-bis(isopropylamino)-5-nitropyrimidine .

  • Hydrolysis Product: The presence of water during the reaction or work-up can lead to the hydrolysis of the chloro group, forming 2-hydroxy-N-isopropyl-5-nitropyrimidin-4-amine .

  • Regioisomeric Impurity: Although the C4 position is generally more reactive towards nucleophilic attack by primary and secondary amines, a small amount of the 4-chloro-N-isopropyl-5-nitropyrimidin-2-amine regioisomer could potentially be formed.

A robust analytical workflow should be capable of detecting and quantifying these potential impurities.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle.

cluster_0 Purity Assessment Workflow Sample_Acquisition Acquire Samples from Suppliers A, B, and C Visual_Inspection Visual Inspection (Color, Form) Sample_Acquisition->Visual_Inspection HPLC_Analysis High-Performance Liquid Chromatography (HPLC) (Purity, Impurity Profile) Visual_Inspection->HPLC_Analysis NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) (Identity, Structural Integrity, Solvent Residue) HPLC_Analysis->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS) (Molecular Weight Verification) NMR_Spectroscopy->Mass_Spectrometry Data_Integration Data Integration and Comparison Mass_Spectrometry->Data_Integration Final_Assessment Final Purity Assessment and Supplier Selection Data_Integration->Final_Assessment

Safety Operating Guide

Navigating the Disposal of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, chemist, and drug development professional, the synthesis of novel compounds is only half the journey. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, a halogenated nitroaromatic compound. By understanding the chemical's inherent hazards and adhering to established best practices, laboratories can mitigate risks and uphold the highest standards of scientific integrity.

Immediate Safety and Hazard Assessment: Understanding the Risks

Based on analogous compounds, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is anticipated to exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3][4].

  • Potential for Explosivity: Aromatic nitro compounds, as a class, can be explosive[5].

Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Nitrile gloves (double-gloving is recommended)

  • Safety goggles with side shields or a face shield

  • A flame-resistant lab coat

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementGHS ClassificationRepresentative Source Compounds
Harmful if swallowedAcute Tox. 4 (Oral)2-Chloro-5-nitropyridin-4-amine[1], 2-Chloro-N4-methylpyrimidine-4,5-diamine[3]
Causes skin irritationSkin Irrit. 22-Chloro-5-nitropyridine[2], 2-Chloro-N4-methylpyrimidine-4,5-diamine[3]
Causes serious eye irritationEye Irrit. 22-Chloro-5-nitropyridine[2], 2-Chloro-N4-methylpyrimidine-4,5-diamine[3]
May cause respiratory irritationSTOT SE 32-Chloro-5-nitropyridine[2], 2-Chloro-N4-methylpyrimidine-4,5-diamine[3]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is the most critical step in preventing hazardous reactions and ensuring compliant disposal. Due to its chemical structure, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine waste must be categorized as halogenated organic waste .

Experimental Protocol: Waste Collection and Segregation

  • Designate a Specific Waste Container: Obtain a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The container must be clearly and accurately labeled with the following information:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine"

    • The primary hazards: "Toxic," "Irritant"

    • The date of initial waste accumulation.

  • Segregation:

    • Do NOT mix this waste with non-halogenated organic solvents.

    • Do NOT mix with acidic or basic waste streams to prevent potential exothermic or gas-evolving reactions.

    • Do NOT mix with oxidizers, as this can increase the risk of a fire or explosion[2][6].

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a well-ventilated, designated satellite accumulation area away from heat sources and direct sunlight.

    • Utilize secondary containment, such as a chemical-resistant tray or tub, to mitigate the impact of potential spills.

WasteSegregation cluster_waste_generation Waste Generation Point cluster_segregation Waste Segregation cluster_disposal_path Disposal Pathway lab_bench 2-Chloro-N-isopropyl- 5-nitropyrimidin-4-amine Waste (Solid or in Solution) halogenated_waste Halogenated Organic Waste Container lab_bench->halogenated_waste Correct Segregation non_halogenated_waste Non-Halogenated Organic Waste lab_bench->non_halogenated_waste Incorrect aqueous_waste Aqueous Waste lab_bench->aqueous_waste Incorrect disposal_facility Licensed Hazardous Waste Disposal Facility halogenated_waste->disposal_facility Proper Disposal Route

Figure 1: Decision workflow for the segregation of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine waste.

Disposal Procedures: A Step-by-Step Guide

The ultimate disposal of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine must be handled by a licensed and approved hazardous waste disposal facility. Direct disposal into sanitary sewers or regular trash is strictly prohibited and illegal.

Operational Plan for Disposal

  • Waste Accumulation: Collect all waste containing 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, including contaminated labware (e.g., pipette tips, weighing paper), in the designated halogenated organic waste container. For solid waste, it is best to collect it in a separate, clearly labeled solid waste container also designated for halogenated organics.

  • Requesting Pickup: Once the waste container is full or has reached the end of its accumulation period (as per your institution's and local regulations), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.

  • Documentation: Complete all necessary waste manifests and documentation as required by your institution and local and national regulations. This ensures a "cradle-to-grave" tracking of the hazardous waste.

  • Decontamination of Empty Containers: Any container that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate from this process is also considered hazardous waste and must be collected in the halogenated organic waste container. After triple-rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Spill Response Protocol

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all potential ignition sources.

  • Contain the Spill: For small spills, use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization (if applicable and safe): For spills of the solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report all spills to your institution's EHS department, following their specific reporting procedures.

SpillResponse spill Spill Occurs evacuate Evacuate & Alert spill->evacuate control_ignition Control Ignition Sources spill->control_ignition contain Contain Spill with Absorbent Materials evacuate->contain control_ignition->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate disposal Dispose as Halogenated Waste collect->disposal report Report to EHS decontaminate->report

Figure 2: A logical flow diagram for responding to a spill of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of thorough hazard assessment, meticulous waste segregation, and compliant disposal through licensed professionals, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety and environmental stewardship is integral to the advancement of science.

References

  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. National Center for Biotechnology Information. [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

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